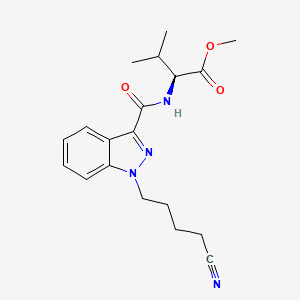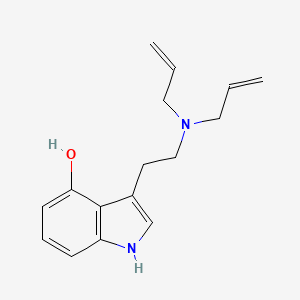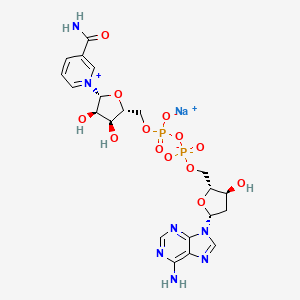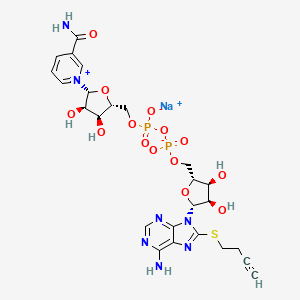
Lentztrehalose A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lentztrehalose A is a novel trehalose analog, specifically 4-O-(2,3-dihydroxy-3-methylbutyl)trehalose, isolated from the actinomycete Lentzea species . This compound is an enzyme-stable analog of trehalose, meaning it is only weakly hydrolyzed by the trehalose-hydrolyzing enzyme, trehalase . This compound has shown promising biological activities, including antitumor effects and bone reinforcement .
Preparation Methods
- Prenylation and successive diastereoselective dihydroxylation.
- Etherification by opening of the chiral epoxide .
The synthetic scheme is straightforward: the hydroxyl groups, except for the one(s) substituted at the 4-position, are protected, followed by attachment of the side chain moiety and global deprotection . The absolute configuration of Lentztrehalose A was determined during this synthetic study .
Chemical Reactions Analysis
Lentztrehalose A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the side chain or other functional groups.
Substitution: Substitution reactions can occur at the hydroxyl groups or the side chain moiety
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Lentztrehalose A has several scientific research applications:
Mechanism of Action
Lentztrehalose A exerts its effects primarily through the induction of autophagy, a catabolic process that involves the degradation of unnecessary or dysfunctional cellular components through the action of lysosomes . This process helps in the clearance of abnormal proteins, which is beneficial in neurodegenerative diseases . The compound’s enzyme stability allows it to remain active longer in biological systems, enhancing its therapeutic potential .
Comparison with Similar Compounds
Lentztrehalose A is compared with other trehalose analogs, such as Lentztrehalose B and Lentztrehalose C . These analogs differ in their side chain structures and biological activities:
Lentztrehalose B: A di-dehydroxylated analog with moderate antioxidative activity.
Lentztrehalose C: A cyclized analog with similar autophagy-inducing activity.
This compound is unique due to its specific side chain structure and superior enzyme stability, making it a promising candidate for various scientific and industrial applications .
Properties
Molecular Formula |
C17H32O13 |
|---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5S,6R)-5-[(2S)-2,3-dihydroxy-3-methylbutoxy]-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C17H32O13/c1-17(2,26)8(20)5-27-14-7(4-19)29-16(13(25)11(14)23)30-15-12(24)10(22)9(21)6(3-18)28-15/h6-16,18-26H,3-5H2,1-2H3/t6-,7-,8+,9-,10+,11-,12-,13-,14-,15-,16-/m1/s1 |
InChI Key |
JQXMCRHNXBMTMR-NRYMKUAMSA-N |
Isomeric SMILES |
CC(C)([C@H](CO[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CO)O)O |
Canonical SMILES |
CC(C)(C(COC1C(OC(C(C1O)O)OC2C(C(C(C(O2)CO)O)O)O)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


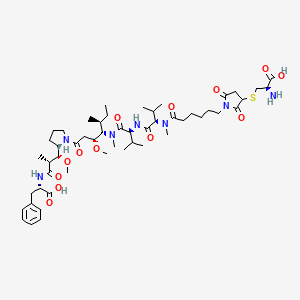
![5-[3-[(2,4-Dimethoxyphenyl)carbamoyl]anilino]-5-oxopentanoic acid](/img/structure/B10855490.png)
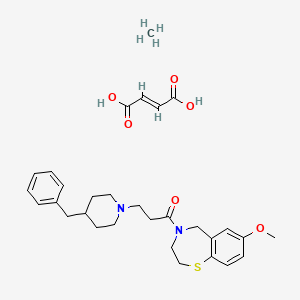
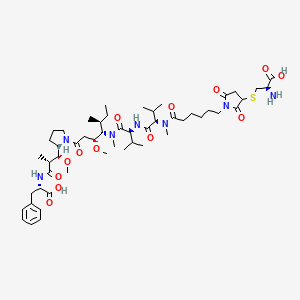
![(9R,12R,13Z,16S,17S)-13-ethylidene-6-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-trien-18-one](/img/structure/B10855516.png)
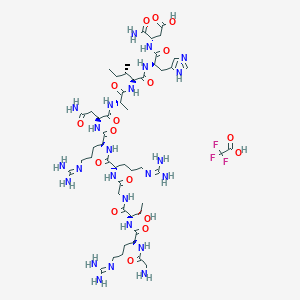
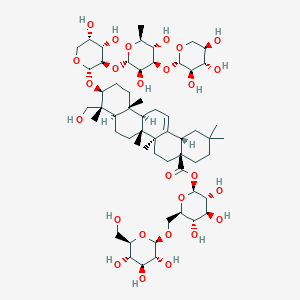
![trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;hydrate](/img/structure/B10855535.png)

